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Compound of Interest

Compound Name: VT-464 racemate

1375603-36-3; 1375603-38-5;
1610537-15-9

Cat. No.: B2450732

L J

CAS No.:

Introduction: The Significance of VT-464
(Seviteronel) in Oncology

VT-464, also known as Seviteronel, is a potent and selective non-steroidal inhibitor of
CYP17A1l, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed by
Viamet Pharmaceuticals and Innocrin Pharmaceuticals, VT-464 has garnered significant
attention in the field of oncology, particularly for its potential in treating castration-resistant
prostate cancer (CRPC) and certain types of breast cancer.[1][2][4] What sets VT-464 apart is
its dual mechanism of action; it not only inhibits CYP17A1 lyase, thereby blocking the
production of androgens that fuel cancer growth, but it also functions as a direct antagonist of
the androgen receptor (AR).[5] This comprehensive guide provides a detailed, step-by-step
protocol for the synthesis of the racemic form of VT-464, intended for researchers, medicinal
chemists, and drug development professionals.

Mechanistic Insight: Why Inhibit CYP17A1?

The cytochrome P450 17A1 (CYP17A1) enzyme is a validated therapeutic target in hormone-
dependent cancers. It possesses both 17a-hydroxylase and 17,20-lyase activities, which are
essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone
(DHEA) and androstenedione, respectively. These are key precursors to testosterone and
dihydrotestosterone (DHT), potent androgens that drive the proliferation of prostate cancer
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cells. By selectively inhibiting the 17,20-lyase activity, VT-464 effectively curtails androgen
production, offering a targeted therapeutic strategy.

Proposed Synthetic Pathway for Racemic VT-464

The synthesis of racemic VT-464 can be logically approached through a convergent strategy.
This involves the preparation of two key intermediates: a substituted pyridine core and a
fluorinated phenyl ethanol moiety. These intermediates are then coupled to form the final
product. The following sections detail the synthesis of these intermediates and the final

coupling step.
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Figure 1: Overall synthetic workflow for racemic VT-464.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-
yl)pyridine (Intermediate A)

This protocol describes the synthesis of the core pyridine-triazole structure via a nucleophilic

aromatic substitution reaction.

Materials and Reagents:

Reagent Supplier Grade
2,6-Dibromopyridine Sigma-Aldrich 98%
1H-1,2,4-Triazole Alfa Aesar 99%
Potassium Carbonate (K2COs)  Fisher Scientific Anhydrous
N,N-Dimethylformamide (DMF) VWR Anhydrous
Ethyl acetate (EtOAC) EMD Millipore ACS Grade
Hexanes EMD Millipore ACS Grade

Saturated Sodium Bicarbonate
(NaHCO:3) solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate
(MgS0a4)

Acros Organics

Experimental Procedure:

e To a stirred solution of 2,6-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide
(DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).
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e Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with water, followed by brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexanes to afford 2-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine (Intermediate A) as a
solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic
substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the
triazole anion. Potassium carbonate acts as a base to deprotonate the 1H-1,2,4-triazole.

Protocol 2: Synthesis of rac-1-(3-Fluoro-4-
(trifluoromethyl)phenyl)ethanol (Intermediate B)

This protocol outlines the preparation of the racemic alcohol intermediate starting from the
corresponding benzaldehyde.

Materials and Reagents:
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Reagent Supplier Grade

3-Fluoro-4- )
) Combi-Blocks >97%
(trifluoromethyl)benzaldehyde

Methylmagnesium Bromide

o Sigma-Aldrich
(3.0 M in Diethyl Ether)

Anhydrous Tetrahydrofuran

Acros Organics
(THF)

Saturated Ammonium Chloride
(NHa4CI) solution

Diethyl Ether Fisher Scientific Anhydrous

Anhydrous Sodium Sulfate
(Naz2S0a)

VWR

Experimental Procedure:

To a solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous
tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide
(1.2 eq, 3.0 M solution in diethyl ether) dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-3 hours. Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
ammonium chloride solution at O °C.

Extract the aqueous layer with diethyl ether (3 x 40 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure to yield rac-1-(3-fluoro-4-
(trifluoromethyl)phenyl)ethanol (Intermediate B) as an oil, which can be used in the next step
without further purification.
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Rationale: The Grignard reaction is a classic and efficient method for the formation of carbon-
carbon bonds. The addition of the methyl Grignard reagent to the aldehyde carbonyl forms the
desired secondary alcohol. Anhydrous conditions are critical to prevent quenching of the highly
reactive Grignard reagent.

Part 2: Final Assembly of Racemic VT-464
Protocol 3: Synthesis of rac-2-(1-(3-Fluoro-4-
(trifluoromethyl)phenyl)ethyl)-6-(1H-1,2,4-triazol-1-
yl)pyridine (Racemic VT-464)

This final step involves the coupling of the two key intermediates to generate the target
molecule.

Grignard Formation
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Figure 2: Final coupling step via Grignard reaction.

Materials and Reagents:

Reagent Supplier Grade
Intermediate A (from Protocol 1) -
Magnesium (Mg) turnings Sigma-Aldrich -
lodine (I2) J.T. Baker Crystal

Anhydrous Tetrahydrofuran ]
Acros Organics -

(THF)
3-Fluoro-4- )

) Combi-Blocks >97%
(trifluoromethyl)benzaldehyde
Saturated Ammonium Chloride
(NHa4Cl) solution
Ethyl acetate (EtOAcC) EMD Millipore ACS Grade
Hexanes EMD Millipore ACS Grade
Anhydrous Sodium Sulfate

VWR -

(NazS0a4)

Experimental Procedure:

o Activate magnesium turnings (1.5 eq) in a flame-dried flask under a nitrogen atmosphere.
Add a small crystal of iodine.

¢ Add a solution of Intermediate A (1.0 eq) in anhydrous THF dropwise to the magnesium
turnings. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle
reflux by controlling the addition rate.

 After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure
the formation of the Grignard reagent.
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 In a separate flask, dissolve 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.1 eq) in anhydrous
THF and cool to -78 °C.

o Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.

 Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and
stir for an additional 2-3 hours.

e Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
at0 °C.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 Filter and concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes to yield rac-VT-464.

Rationale: This key step involves the formation of a pyridyl Grignard reagent from Intermediate
A, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated
benzaldehyde. This forms the carbon-carbon bond that connects the two main fragments of the
VT-464 molecule, directly yielding the racemic secondary alcohol.

Data Summary

Molecular Weight (

Compound Molecular Formula Expected Yield (%)
g/mol)
Intermediate A C7HsBrNa 225.05 70-80
Intermediate B CsH7F4O 206.13 >90
rac-VT-464 C15H11F4aNsO 353.28 40-50
Conclusion
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This application note provides a comprehensive and logical synthetic pathway for the
production of racemic VT-464. The described protocols are based on established and reliable
organic chemistry transformations, offering a solid foundation for researchers in the field of
medicinal chemistry and drug development. The successful synthesis of this compound will
enable further investigation into its promising therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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